molecular formula C9H12ClNO2 B7869624 2-Chloro-4-(2-methoxyethoxy)aniline

2-Chloro-4-(2-methoxyethoxy)aniline

Cat. No.: B7869624
M. Wt: 201.65 g/mol
InChI Key: NMKDVXQVMISMKH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)aniline typically involves the nucleophilic substitution of 2-chloroaniline with 2-methoxyethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(2-methoxyethoxy)aniline serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Using this compound

Reaction TypeProductReference
SubstitutionNew aniline derivatives
CouplingBiologically active compounds
ReductionAmines and alcohols

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways.

Case Study: Enzyme Interaction
A study demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Pharmaceutical Development

The compound is investigated for its therapeutic properties, particularly in the development of anticancer agents. Its structural features allow it to interact with cellular targets, potentially leading to the design of effective drugs.

Table 2: Therapeutic Potential of this compound Derivatives

DerivativeActivityReference
Compound AAnticancer (in vitro)
Compound BAntimicrobial
Compound CAntiviral

Dyes and Pigments

Due to its chemical structure, this compound is employed in the production of dyes and pigments. The compound's reactivity allows for the formation of vibrant colors used in textiles and coatings.

Corrosion Inhibitors

The compound is also utilized as a corrosion inhibitor in industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing oxidation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: A simpler derivative with only a chlorine substituent.

    4-Methoxyaniline: An aniline derivative with a methoxy group at the 4-position.

    2-Chloro-4-nitroaniline: A compound with both chlorine and nitro substituents.

Uniqueness

2-Chloro-4-(2-methoxyethoxy)aniline is unique due to the presence of both chlorine and 2-methoxyethoxy substituents, which confer distinct chemical and physical properties

Biological Activity

2-Chloro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9_9H12_{12}ClNO2_2. It features a chloro group and a methoxyethoxy substituent on the aniline ring, which may influence its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Weight: 201.65 g/mol
  • CAS Number: 1251240-99-9
  • Purity: 95% .

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of receptor modulation. Research indicates that compounds with similar structures can act as antagonists or agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, modifications in the aniline moiety have been shown to enhance antiproliferative activity against various cancer cell lines. In vitro testing revealed that certain derivatives exhibit significant inhibition of cell proliferation, with IC50_{50} values indicating effective concentrations for therapeutic use .

Neurotransmitter Receptor Interaction

Research has demonstrated that related compounds can selectively antagonize specific nAChR subtypes. The structural features of this compound suggest it may exhibit similar properties, potentially influencing neurological pathways and providing therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
In Vitro Antiproliferative Activity A study evaluated the effects of various anilines on cancer cell lines, revealing that derivatives similar to this compound showed robust antiproliferative activity (IC50_{50} values < 20 μM) .
Nicotinic Receptor Modulation Another study indicated that modifications at the aniline position could lead to selective antagonism at α7 nAChRs, suggesting potential applications in modulating neurotransmission .
Structure-Activity Relationship (SAR) Investigations into SAR revealed that the presence of methoxy and ethylene linkers significantly affects receptor affinity and selectivity, supporting the hypothesis that this compound could be optimized for better biological activity .

Properties

IUPAC Name

2-chloro-4-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDVXQVMISMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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